Cas no 1353855-69-2 (4-Bromo-1-3-(trifluoromethyl)phenylpyrazole)

4-Bromo-1-3-(trifluoromethyl)phenylpyrazole is a halogenated pyrazole derivative featuring a trifluoromethylphenyl substituent, which enhances its utility as a versatile intermediate in organic synthesis and pharmaceutical research. The bromo group at the 4-position offers a reactive site for further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoromethyl group improves stability and influences electronic properties. This compound is particularly valuable in the development of agrochemicals, bioactive molecules, and materials science applications due to its structural rigidity and synthetic flexibility. Its well-defined reactivity profile makes it a preferred choice for constructing complex heterocyclic frameworks.
4-Bromo-1-3-(trifluoromethyl)phenylpyrazole structure
1353855-69-2 structure
Product Name:4-Bromo-1-3-(trifluoromethyl)phenylpyrazole
CAS No:1353855-69-2
MF:C10H6BrF3N2
MW:291.067251682281
CID:3042884
PubChem ID:66521333
Update Time:2025-11-01

4-Bromo-1-3-(trifluoromethyl)phenylpyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
    • 1H-Pyrazole, 4-bromo-1-[3-(trifluoromethyl)phenyl]-
    • 1353855-69-2
    • SCHEMBL19521416
    • LAZLUCUQGRIQDE-UHFFFAOYSA-N
    • BS-26977
    • CS-0432858
    • 4-BROMO-1-(3-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE
    • AKOS015946712
    • AT12000
    • 4-BROMO-1-(3-TRIFLUOROMETHYLPHENYL)PYRAZOLE
    • 4-Bromo-1-3-(trifluoromethyl)phenylpyrazole
    • Inchi: 1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H
    • InChI Key: LAZLUCUQGRIQDE-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC(C(F)(F)F)=C2)C=C(Br)C=N1

Computed Properties

  • Exact Mass: 289.96665g/mol
  • Monoisotopic Mass: 289.96665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 17.8Ų

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Additional information on 4-Bromo-1-3-(trifluoromethyl)phenylpyrazole

Comprehensive Overview of 4-Bromo-1-3-(trifluoromethyl)phenylpyrazole (CAS No. 1353855-69-2)

4-Bromo-1-3-(trifluoromethyl)phenylpyrazole (CAS No. 1353855-69-2) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemical research, and material science. This compound, characterized by its unique pyrazole core and trifluoromethyl and bromo substituents, exhibits remarkable versatility in synthetic applications. Its molecular structure, featuring a phenylpyrazole backbone, makes it a valuable intermediate for designing novel pharmaceuticals and functional materials. Researchers are particularly interested in its potential as a building block for heterocyclic compounds, which are pivotal in drug discovery and development.

The growing demand for 4-Bromo-1-3-(trifluoromethyl)phenylpyrazole is driven by its role in the synthesis of biologically active molecules. Recent studies highlight its utility in creating kinase inhibitors and antimicrobial agents, addressing pressing global health challenges. For instance, the trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, traits highly sought after in modern drug design. This aligns with the current trend of optimizing ADME properties (Absorption, Distribution, Metabolism, and Excretion) in pharmaceutical research. Additionally, its bromo substituent offers a reactive site for further functionalization, enabling the development of tailored molecules for specific therapeutic targets.

In the agrochemical sector, 4-Bromo-1-3-(trifluoromethyl)phenylpyrazole is explored for its potential in crafting next-generation crop protection agents. The trifluoromethylphenyl moiety is known to improve the efficacy of pesticides and herbicides, resonating with the industry's focus on sustainable and high-performance solutions. As climate change and pest resistance escalate, this compound's adaptability positions it as a key player in developing environmentally friendly agrochemicals. Its compatibility with green chemistry principles further amplifies its appeal, meeting regulatory and consumer demands for safer agricultural inputs.

From a material science perspective, 4-Bromo-1-3-(trifluoromethyl)phenylpyrazole contributes to advancements in organic electronics and photovoltaic materials. The electron-withdrawing nature of the trifluoromethyl group enhances charge transport properties, making it suitable for OLEDs (Organic Light-Emitting Diodes) and solar cells. This aligns with the global push for renewable energy technologies and energy-efficient devices. Researchers are also investigating its use in metal-organic frameworks (MOFs), where its structural rigidity and functional groups could improve gas storage and separation capabilities.

The synthesis and application of 4-Bromo-1-3-(trifluoromethyl)phenylpyrazole are subjects of active research, with numerous patents and publications underscoring its industrial relevance. Its compatibility with cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, expands its utility in creating complex molecular architectures. This versatility answers the growing need for high-value intermediates in chemical manufacturing, particularly in the fine chemicals and specialty chemicals sectors. As the demand for precision and efficiency in chemical synthesis rises, this compound is poised to play a pivotal role in meeting these challenges.

In conclusion, 4-Bromo-1-3-(trifluoromethyl)phenylpyrazole (CAS No. 1353855-69-2) stands at the intersection of innovation and practicality, offering solutions across diverse scientific domains. Its multifaceted applications—from drug discovery to sustainable agriculture and advanced materials—reflect its enduring value in contemporary research. As scientific inquiry evolves, this compound will undoubtedly remain a cornerstone in the development of next-generation technologies and therapies.

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